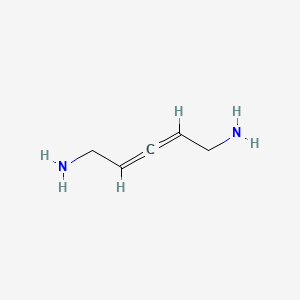

Penta-2,3-diene-1,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

918871-98-4 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

InChI |

InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h2-3H,4-7H2 |

InChI Key |

QSWBLOPTQRYTPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C=CCN)N |

Origin of Product |

United States |

Synthetic Methodologies for Penta 2,3 Diene 1,5 Diamine and Analogous Allenic Diamines

Strategies for Allene (B1206475) Backbone Construction

The formation of the allene structure is the primary challenge in the synthesis of penta-2,3-diene-1,5-diamine and its analogs. Various methods have been developed to generate this unique structural motif, often starting from more readily available precursors.

Derivations from Pentadiene and Pentene Precursors

The direct conversion of pentadiene or pentene precursors into penta-2,3-diene is a potential, though less commonly documented, route. The thermodynamic stability of conjugated dienes typically favors their formation over cumulated systems like allenes. For instance, the heat of formation for (E)-1,3-pentadiene is 18.1 kcal/mol, whereas the isomeric 1,2-pentadiene (B1661991) (an allene) is significantly less stable with a heat of formation of 33.6 kcal/mol. wikipedia.org

However, metal-catalyzed isomerization of unconjugated dienes can lead to the formation of allenes. thieme-connect.de Transition metal complexes, including those of palladium, rhodium, and ruthenium, can facilitate the migration of double bonds. thieme-connect.de The mechanism for these isomerizations can proceed through two primary pathways: a metal-hydride addition-elimination sequence or via a π-allylmetal hydride intermediate. thieme-connect.de For example, the isomerization of various allylic substrates has been achieved using palladium(II) complexes. thieme-connect.de

While direct synthesis from pentadiene is challenging, the isomerization of pentynes offers a more established route to the 1,2-pentadiene backbone. Treatment of 1-pentyne (B49018) or 2-pentyne (B165424) with potassium hydroxide (B78521) at elevated temperatures can yield 1,2-pentadiene, although often as a minor component in an equilibrium mixture with the starting alkynes. kulturkaufhaus.de Notably, under these conditions, the formation of the more stable 1,3-pentadiene (B166810) is not observed, highlighting a kinetic preference for the allene in this specific rearrangement. kulturkaufhaus.de

Another approach involves the ring-opening metathesis polymerization (ROMP) of cyclic allenes, which can be controlled using acyclic, 1,3-disubstituted allenes as chain transfer agents. acs.org This demonstrates the ability to manipulate allene structures, which could potentially be adapted for the synthesis of specific acyclic allenes from cyclic precursors.

Application of Sigmatropic Reactions in Allene Synthesis

A powerful and widely utilized strategy for the synthesis of allenes involves sigmatropic rearrangements of propargylic precursors. wikipedia.orgbenthamdirect.com These pericyclic reactions, particularly benthamdirect.comresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements, provide a stereospecific route to functionalized allenes. benthamdirect.comresearchgate.netnih.gov This class of reactions can be considered a form of transhydrocarbyl reaction, where a substituent group migrates across a π-system.

The Myers allene synthesis is a prime example, converting a propargylic alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This process involves a Mitsunobu reaction followed by an elimination to form a diazene (B1210634) intermediate, which then undergoes what can be described as a researchgate.netresearchgate.net-sigmatropic reaction or a retro-ene reaction to yield the allene. wikipedia.org The stereochemistry of the starting alcohol directly controls the chirality of the resulting allene. wikipedia.org

Rhodium-catalyzed reactions of donor/acceptor carbenoids with tertiary propargylic alcohols also proceed through a tandem oxonium ylide formation followed by a benthamdirect.comresearchgate.net-sigmatropic rearrangement to generate α-hydroxy allenes with high enantioselectivity. nih.gov

| Sigmatropic Rearrangement Type | Precursor | Key Intermediate | Product | Reference |

| benthamdirect.comresearchgate.net-Sigmatropic Rearrangement | Propargylic alcohols and diazo compounds | Oxonium ylide | α-Hydroxy allenes | nih.gov |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement (Myers) | Propargylic alcohols | Arenesulfonylhydrazine, Diazene | Allenes | wikipedia.org |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Propargyl thiocyanates | - | Allenyl isothiocyanates | researchgate.net |

Functionalization Approaches for Diamine Incorporation

Once the allene backbone is established, or concurrently with its formation, the introduction of two amine functionalities is required to complete the synthesis of this compound.

Regioselective Diamination of Carbon-Carbon Double Bonds

The direct diamination of the double bonds within an allene offers an efficient route to vicinal diamines. While the diamination of simple alkenes is well-established, the application to allenes has been explored more sporadically. researchgate.net

Both palladium and copper catalysts have proven effective in promoting the diamination of alkenes and allenes.

Palladium Catalysis: Palladium-catalyzed methods for the difunctionalization of dienes are well-known, often proceeding through a π-allyl palladium intermediate. nih.gov These methods have been extended to the diamination of alkenes. For instance, palladium(II)-catalyzed intramolecular diamination of unfunctionalized alkenes using iodosobenzene (B1197198) diacetate as the oxidant yields cyclic ureas, which can be precursors to diamines. organic-chemistry.org Mechanistic studies suggest that these reactions often proceed via a trans-aminopalladation step. organic-chemistry.orgnih.gov The diamination of terminal dienes has been achieved with high chemoselectivity using a tethered nitrogen source like N,N'-diethyl urea. nih.gov

Copper Catalysis: Copper-catalyzed diamination reactions have also emerged as a powerful tool. These reactions can proceed with various nitrogen sources, including hydroxylamines and simple amines. nih.govacs.org For example, a copper-catalyzed intra-/intermolecular diamination of β,γ-unsaturated hydrazones with simple amines provides access to aminomethyl-functionalized pyrazolines. acs.orgorganic-chemistry.org Copper catalysis can also achieve the diamination of unactivated alkenes using O-acylhydroxylamines as electrophilic nitrogen sources, allowing for the direct installation of an electron-rich amino group. nih.gov A proposed mechanism for some copper-catalyzed diaminations involves the formation of a Cu(III)-amino or Cu(II)-amino species that adds to the alkene. acs.org

| Catalyst System | Nitrogen Source | Substrate | Product Type | Reference |

| Palladium(II) | Cyclic ureas/Sulfamides | Unfunctionalized alkenes | Cyclic diamine precursors | organic-chemistry.orgpsu.edu |

| Palladium(0) | Diaziridinone | Dienes | Vicinal diamines | nih.gov |

| Copper(I)/(II) | O-Acylhydroxylamines | Unactivated alkenes | Vicinal diamines | nih.gov |

| Copper(I) | Simple amines | β,γ-Unsaturated hydrazones | Aminomethyl pyrazolines | acs.orgorganic-chemistry.org |

The mechanism of allene diamination is complex and can vary depending on the reagents and catalysts employed. Several pathways have been proposed, including stepwise radical, concerted, and ionic mechanisms. d-nb.info

Stepwise Radical vs. Concerted Mechanisms: In the context of the addition of an iodo/chloroamine to an electron-deficient allene, several mechanistic possibilities exist. A stepwise radical process would involve the homolytic cleavage of the N-halogen bond to generate a nitrogen radical, which then adds to the central carbon of the allene to form a stabilized allylic radical. d-nb.infonih.gov This radical intermediate is then trapped. d-nb.info Alternatively, a concerted mechanism, similar to hydroboration, could occur via a four-membered ring transition state. d-nb.info Radical trapping experiments using substrates with a vinyl cyclopropane (B1198618) moiety can help distinguish between these pathways. d-nb.info Computational studies on some enyne-allene cyclizations suggest that the energy barrier between a concerted and a stepwise diradical mechanism can be very small, and the reaction may exhibit characteristics of both, a phenomenon influenced by reaction dynamics. nih.gov

Ionic Pathways and Palladium Intermediates: In many metal-catalyzed diaminations, ionic pathways are prevalent. For palladium-catalyzed reactions, the mechanism often involves the nucleophilic attack of an amine on a palladium-activated alkene, a process known as aminopalladation. nih.gov This is typically a cis- or trans-addition depending on the specific system. The resulting palladium-alkyl intermediate can then be intercepted by a second nucleophile. nih.gov In the case of dienes and allenes, this intermediate can be a stabilized π-allyl complex, which influences the subsequent bond formation. nih.gov For copper-catalyzed diaminations, experimental and computational studies have supported an ionic pathway initiated by the nucleophilic addition of an in situ-formed iodoamine to an electron-deficient allene. researchgate.net

Chemo- and Stereoselective Installation of Amine Functionalities

The precise introduction of amine functionalities into the allenic backbone is a critical challenge in the synthesis of compounds like this compound. Researchers have explored various strategies to control both the chemical selectivity (chemoselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

A notable approach involves the copper-catalyzed reductive coupling of imines with 2-azatrienes, which has been demonstrated as a diastereodivergent method for synthesizing both syn- and anti-1,2-diamines. nih.gov The choice of ligand is crucial in directing the stereochemical outcome. For instance, the use of Ph-BPE as a supporting ligand favors the formation of anti-diamines with high diastereomeric and enantiomeric ratios, while the less common t-Bu-BDPP ligand leads to the corresponding syn-diamines. nih.gov This method offers a pathway to allylic amines, which are valuable precursors in organic synthesis. nih.gov

Another strategy focuses on the diamination of allenes. A modular, transition-metal-free diamination of allenes has been developed, allowing for the direct incorporation of two different and readily available acyclic or cyclic alkylamines under mild conditions. nih.gov This method is significant as it addresses the challenge of regioselectivity when using two different aminating reagents. nih.gov

The synthesis of chiral 1,2-diamino compounds has also been achieved through the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines. acs.org This method provides chiral 1,2-diamino synthons as single stereoisomers in high yields and with broad reaction scope. acs.org

Furthermore, domino reactions have been employed to construct highly functionalized cyclohexenes containing two vicinal nitrogen-based substituents. rsc.org These reactions, involving condensation, tautomerization, conjugate addition, and nitro-Mannich cyclization, provide access to both trans- and cis-diaminocyclohexenes upon reduction. rsc.org

Bio-Inspired and Sustainable Synthetic Routes

The increasing demand for environmentally friendly chemical processes has spurred research into bio-inspired and sustainable methods for producing diamines. These approaches often leverage renewable resources and enzymatic catalysis to offer greener alternatives to traditional petroleum-based synthesis. nih.govnjtech.edu.cn

A significant focus in sustainable chemistry is the use of renewable biomass as a starting material for chemical production. njtech.edu.cnresearchgate.net Bio-based diamines are seen as a promising alternative to their fossil-fuel-based counterparts. njtech.edu.cnresearchgate.net Various aliphatic diamines, including 1,3-diaminopropane, 1,4-butanediamine (putrescine), and 1,5-diaminopentane (cadaverine), can be synthesized from renewable resources through microbial fermentation. nih.govresearchgate.net

For instance, metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the production of cadaverine (B124047) from lysine, a direct precursor derived from fermentation. acs.org Similarly, putrescine can be produced through biological methods such as fermentation and biotransformation. researchgate.net The use of renewable feedstocks like sugars, vegetable oils, and amino acids is a key aspect of these sustainable synthetic strategies. researchgate.net

Enzymes offer a powerful tool for the selective and efficient synthesis of diamines under mild conditions. researchgate.net Biocatalysis can be employed in various ways, including whole-cell biocatalysis and the use of isolated enzymes. acs.orgresearchgate.net

Whole-cell biocatalysis, where microorganisms overexpressing specific enzymes are used as catalysts, is an attractive green approach for diamine production. acs.org This method has been successfully applied to the production of cadaverine from lysine, offering high yields and transformation efficiency. acs.org

Transaminases are a particularly interesting class of enzymes for diamine synthesis, as they catalyze the stereoselective transfer of an amino group. researchgate.net The discovery of enzymes with both monoamine and diamine transaminase activity allows for the conversion of a wide range of ketone substrates to amines using bio-derived diamine co-substrates like putrescine and cadaverine. rsc.org

Enzymatic polymerization is another area where biocatalysis is making an impact. For example, Novozym® 435, an immobilized form of lipase (B570770) B from Candida antarctica, has been used to catalyze the polycondensation of dimethyl 2,5-furandicarboxylate with aliphatic diamines to produce bio-based polyamides. rsc.org This enzymatic approach can also be applied to the synthesis of heteroatom-containing polyamides. acs.org

Derivatization and Structural Modification for Advanced Applications

The ability to modify the structure of this compound and its analogs is crucial for tailoring their properties for specific applications. Derivatization can enhance biological activity, improve material properties, or introduce new functionalities.

The synthesis of substituted derivatives of allenic diamines often involves the modification of the starting materials or the final product. For example, in the synthesis of penta-1,4-diene-3-one oxime ether derivatives, a penta-1,4-dien-3-one scaffold is modified by exchanging the carbonyl group with an oxime ether group to generate novel molecules with potential biological activities. nih.gov

The modular nature of some synthetic methods allows for the easy introduction of a wide variety of substituents. The transition-metal-free diamination of allenes, for instance, accommodates both cyclic and acyclic aliphatic amines, as well as amides, imides, and sulfonamides in the second nucleophilic amination step. nih.gov This flexibility enables the creation of a diverse library of β,γ-diamino carboxylates and sulfones. nih.gov

Furthermore, the synthesis of substituted 1,2-diamine derivatives can be achieved through multicomponent reactions. A three-component reaction of simple amines, aldehydes, and nitroalkenes can produce structurally diverse carbocycles with two vicinal nitrogen substituents. rsc.org These products can then be further manipulated, for example, through reduction of a nitro group to an amine, providing access to various trans- and cis-diaminocyclohexenes. rsc.org

The synthesis of N,S- and S,S-substituted dienes from mercapto triazoles and amine derivatives also highlights the potential for creating a variety of substituted diene structures. researchgate.net

Stereochemical Investigations of Penta 2,3 Diene 1,5 Diamine Systems

Inherent Axial Chirality of the Penta-2,3-diene Allene (B1206475) Moietyacs.orgnih.gov

The chirality of penta-2,3-diene-1,5-diamine does not originate from a chiral carbon atom (a stereocenter) but from the asymmetric arrangement of substituents around a chiral axis. numberanalytics.com This phenomenon is known as axial chirality. wikipedia.org For an allene to be chiral, the two substituents on each of the terminal carbons of the C=C=C system must be different. masterorganicchemistry.comchemistrysteps.com In the case of this compound, each terminal carbon is substituted with a hydrogen atom and an aminomethyl group (-CH₂NH₂), satisfying the condition for chirality. reddit.comquora.com

The stereochemical properties of allenes are a direct consequence of their electronic structure. numberanalytics.com The central carbon atom of the allene is sp-hybridized, forming two sigma bonds and two pi (π) bonds, resulting in a linear geometry. wikipedia.org The two terminal carbons are sp²-hybridized. masterorganicchemistry.com The two π-bonds within the allene structure are not conjugated but are orthogonal (perpendicular) to each other. masterorganicchemistry.commsu.edu This orthogonality forces the planes containing the substituents on the terminal carbons to be twisted at a 90° angle to one another. wikipedia.orgecontent.in This rigid, non-planar arrangement means that if the substituents on each end are different, the molecule will lack a plane of symmetry and will not be superimposable on its mirror image. masterorganicchemistry.comreddit.com

The absence of a plane of symmetry and a center of symmetry in appropriately substituted allenes like this compound leads to the existence of enantiomers—non-superimposable mirror images. msu.eduquora.com These enantiomers are optically active, meaning they can rotate the plane of polarized light. quora.comvedantu.com The specific configuration of a chiral allene is designated using the Cahn-Ingold-Prelog priority rules, with the labels (Rₐ) and (Sₐ) to denote the arrangement of substituents around the chiral axis. wikipedia.orgslideshare.net

Enantioselective Synthetic Strategies for Chiral this compound

The synthesis of a single enantiomer of a chiral allene is a significant challenge in organic chemistry. rsc.org Enantioselective strategies are crucial for obtaining optically pure compounds for applications in fields like materials science and pharmaceuticals. These methods typically involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of the reaction. rsc.orgwikipedia.org

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, including allenes. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Transition metal catalysts, particularly those based on palladium, rhodium, copper, and iridium, have been extensively developed for the asymmetric synthesis of axially chiral allenes. acs.orgillinois.edunih.gov These reactions often proceed through the formation of C-C or C-heteroatom bonds where the chiral catalyst environment dictates which enantiomer is formed preferentially. illinois.edu For instance, catalytic asymmetric reactions can be used to convert achiral or racemic starting materials into enantioenriched allenes with high selectivity. illinois.edu

Two primary strategies dominate the field of asymmetric synthesis of chiral allenes: the use of chiral auxiliaries and chiral ligands.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter or axis is created, the auxiliary is removed, having served its purpose. wikipedia.org Auxiliaries derived from readily available chiral pool molecules, such as camphor, are common. scielo.brmdpi.com For example, a camphor-derived group could be attached to a precursor of this compound to control the formation of the allene axis, followed by its cleavage to yield the target chiral diamine.

Chiral Ligands: In this approach, a chiral ligand is coordinated to a metal center to form an asymmetric catalyst. This catalyst creates a chiral environment that influences the stereochemical pathway of the reaction. Camphor has been used to synthesize a variety of chiral diamines that can act as ligands in metal-catalyzed reactions. scielo.brmdpi.comfraunhofer.de Iridium-diamine catalyst systems, for instance, are highly effective in a range of asymmetric transformations, including allylic substitutions that can be adapted for allene synthesis. nih.govrsc.org The ligand's chirality is transferred to the product through the catalytic cycle. nih.gov

Table 1: Comparison of Enantioselective Synthetic Approaches

| Approach | Description | Advantages | Disadvantages |

| Asymmetric Catalysis (Chiral Ligand) | A small amount of a chiral ligand and metal precursor form a catalyst that repeatedly generates the chiral product. | High efficiency (catalytic turnover), high enantioselectivity is possible. | Catalyst development can be complex; metal contamination of the product is possible. |

| Chiral Auxiliary | A stoichiometric amount of a chiral molecule is attached to the substrate to direct a reaction, then removed. | Often predictable and reliable stereochemical control; methodology is well-established. | Stoichiometric use of the auxiliary is required; additional steps for attachment and removal are needed. |

Stereochemical Purity Analysis and Control Methodologies

Controlling and verifying the stereochemical purity of the synthesized chiral allene is critical. The success of an enantioselective synthesis is quantified by the enantiomeric excess (e.e.), which measures the predominance of one enantiomer over the other. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separation technique that uses a chiral stationary phase to separate enantiomers. The two enantiomers interact differently with the chiral column material, leading to different retention times. This allows for their quantification and the determination of the e.e. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral shift reagents can. acs.org These chiral additives interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. acs.org For example, permethylated cyclodextrin (B1172386) has been used as a chiral solvating agent for the direct determination of the enantiomeric purity of chiral allenes. acs.org

Table 2: Methodologies for Stereochemical Purity Analysis

| Method | Principle of Operation | Information Provided |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Retention times for each enantiomer, allowing for direct quantification of enantiomeric excess (e.e.). |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. | Separate signals for each enantiomer, enabling calculation of the enantiomeric ratio. |

Diastereoselective Transformations Involving the Allenic Diamine Framework

The unique structural and electronic properties of the allene moiety within a diamine framework, such as in this compound, present a versatile platform for stereoselective synthesis. The presence of two nucleophilic nitrogen atoms, combined with the axial chirality of the allene, allows for a variety of diastereoselective transformations, leading to the formation of complex and stereochemically rich cyclic and acyclic structures. Research in this area has explored cycloadditions, cyclizations, and coupling reactions, where the diastereoselectivity is often governed by the nature of the substituents, the catalyst, and the reaction conditions.

A significant area of investigation involves the diastereoselective cyclization of functionalized allenes. For instance, palladium-catalyzed oxidative carbocyclization reactions have been shown to proceed with excellent diastereoselectivity. In systems with enallenes bearing weakly coordinating groups like sulfonamides, the weak coordination is sufficient to direct the attack on the metal center, leading to the formation of vinylpalladium(II) intermediates that cyclize with high stereocontrol. diva-portal.org This principle can be extended to allene diamines, where the amino groups, either in their free or protected form, can act as directing groups to control the facial selectivity of subsequent transformations.

Intramolecular additions of nitrogen nucleophiles to allenes represent another powerful strategy for diastereoselective synthesis. Gold-catalyzed intramolecular hydroamination of allenes has been developed, where chiral phosphoramidite (B1245037) ligands on a mononuclear gold(I) complex can induce high enantioselectivity, and by extension, diastereoselectivity in substrates with pre-existing stereocenters. acs.org In the context of a diamine like this compound, such cyclizations could potentially lead to the formation of substituted nitrogen heterocycles with controlled stereochemistry.

Furthermore, intermolecular reactions have also been explored. Rare-earth metal catalysts have been employed for the regio- and diastereoselective formal [2+2] cycloaddition of allenes with amino-functionalized alkenes. researchgate.netresearchgate.netnih.gov This type of reaction proceeds through a C(sp²)–H activation mechanism, and the stereochemical outcome is influenced by the coordination of the amino group to the metal center. The presence of two amino groups in the this compound framework could lead to complex but potentially controllable diastereoselective outcomes in such cycloadditions.

The following tables summarize key findings in diastereoselective transformations of allenes bearing nitrogen functionalities, which provide a foundation for predicting the reactivity of the this compound system.

Table 1: Diastereoselective Intramolecular Cycloadditions of Allenes

| Reaction Type | Allene Substrate | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Ref |

| [4+3] Cycloaddition | N-Sulfonyl-substituted allenamide with tethered diene | Dimethyldioxirane (DMDO) | Bicyclic hetero-compound | High | Good | nih.gov |

| Borylative Cyclization | Terminal allene with bromoalkyl group | CuI / Monophosphine ligand | Trisubstituted cyclobutane | Good | Good | bohrium.com |

Table 2: Diastereoselective Intermolecular Reactions of Allenes

The utility of the products from these diastereoselective transformations is significant. For example, the resulting homoallylic amines can be further functionalized, and the heterocyclic structures are core motifs in many biologically active compounds. mit.eduscholaris.ca The reductive coupling of allenes with nitriles, promoted by hydrozirconation followed by transmetalation to zinc, also proceeds with high diastereoselectivity, yielding N-unprotected homoallylic amines as single regio- and diastereoisomers. beilstein-journals.org

Coordination Chemistry and Ligand Design Principles

Penta-2,3-diene-1,5-diamine as a Multidentate Ligand

Potential Chelate Ring Formation and Conformations

When this compound chelates to a single metal center through both nitrogen atoms, it will form an eight-membered chelate ring. The five carbon atoms of the diene backbone and the two nitrogen donors, along with the metal atom, constitute this ring. Generally, chelate rings of five or six members are the most stable due to minimal ring strain. Eight-membered rings are considerably larger and more flexible, which can lead to a variety of conformations.

The coordination of analogous long-chain diamines, such as 1,5-diaminopentane (which forms an eight-membered ring), often results in the formation of binuclear or polynuclear complexes rather than simple mononuclear chelates. cardiff.ac.ukrsc.org For instance, the reaction of N,N,N′,N′-tetramethyl-pentane-1,5-diamine with a palladium(II) precursor yields a binuclear complex containing a 16-membered ring formed by two ligands bridging two metal centers. cardiff.ac.uk This suggests that this compound could readily act as a bridging ligand, linking two metal centers.

Variable Coordination Modes with Transition Metal Centers

The coordination of this compound is expected to be versatile. While the primary coordination will be through the nitrogen lone pairs, the π-system of the allene (B1206475) group offers possibilities for additional interactions with the metal center.

N,N'-Chelation: The most straightforward mode is the formation of a chelate ring with a single metal ion. This would result in a [M(this compound)] complex.

N,N'-Bridging: The ligand can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. cardiff.ac.ukacs.org This is a common mode for flexible diamines with longer backbones.

η²-Allene Coordination: The allene double bonds could potentially coordinate to a transition metal in an η² fashion. This has been observed for various allene-containing ligands, particularly with electron-rich late transition metals like Rh(I), Pd(0), and Pt(0). acs.orgrsc.orgacs.org It is possible for the ligand to coordinate through one nitrogen and one of the C=C double bonds, or for the allene to coordinate to a second metal center in a pre-formed dinuclear complex.

Tridentate Coordination (N,N',η²-allene): In some cases, allene-containing phosphine (B1218219) ligands have been shown to act as tridentate ligands, coordinating through both phosphorus atoms and one of the allene's double bonds. acs.orgtandfonline.com A similar N,N',η²-tridentate mode could be possible for this compound, although this would likely create a sterically demanding and strained system.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the other ligands present in the coordination sphere, and the reaction conditions.

Formation and Stability of Metal Complexes

The interaction of this compound with first-row transition metals is expected to yield a variety of complexes with different geometries and stability, influenced heavily by the ligand's unique structural characteristics.

Interactions with First-Row Transition Metals (e.g., Ni(II), Co(II/III), Cu(II), Zn(II), Cd(II))

Based on the behavior of analogous diamine and diimine ligands, the formation of stable complexes with these metal ions is anticipated.

| Metal Ion | Expected Coordination Behavior & Geometry | Supporting Observations from Analogous Ligands |

| Ni(II) | Can adopt square-planar (diamagnetic) or octahedral (paramagnetic) geometries. With diamine ligands, octahedral complexes like [Ni(diamine)₂(solvent)₂]²⁺ are common. bohrium.comiucr.org The flexibility of the C5 backbone could favor octahedral coordination. | Ni(II) complexes with tetradentate Schiff bases derived from diamines often exhibit square-planar geometry. mdpi.comsci-hub.se However, with simple bidentate diamines, octahedral geometries are more frequent. |

| Co(II/III) | Co(II) can form tetrahedral, square-pyramidal, or octahedral complexes, which are typically high-spin. mdpi.comcore.ac.ukmdpi.com Co(III) complexes are generally low-spin and octahedral. The ligand could stabilize either oxidation state depending on the co-ligands and reaction environment. | Cobalt(II) complexes with highly unsaturated macrocyclic ligands have been shown to adopt square-pyramidal geometries. core.ac.uk The magnetic properties of such complexes are a key indicator of their structure. rsc.org |

| Cu(II) | Typically forms distorted octahedral or square-pyramidal complexes due to the Jahn-Teller effect. rsc.orgresearchgate.netacs.org Dinuclear and polynuclear structures are also common with bridging diamine ligands. acs.org | EPR spectroscopy is a powerful tool to determine the ground state and geometry of Cu(II) complexes, distinguishing between elongated octahedral, square-pyramidal, and trigonal-bipyramidal structures. acs.orgresearchgate.netacs.org |

| Zn(II) | Having a d¹⁰ configuration, Zn(II) complexes are diamagnetic and their geometry is dictated by ligand steric and electronic factors, with tetrahedral and octahedral being most common. mdpi.comnih.govmdpi.com | Zn(II) readily forms complexes with Schiff bases derived from diamines, often resulting in multinuclear assemblies bridged by other ligands. core.ac.ukbohrium.com ¹H NMR is a primary tool for characterizing these diamagnetic complexes. mdpi.com |

| Cd(II) | Similar to Zn(II) but with a larger ionic radius, Cd(II) can accommodate higher coordination numbers. Octahedral and seven-coordinate geometries are possible in addition to tetrahedral. tandfonline.combohrium.comnajah.eduresearchgate.net | X-ray crystallography of Cd(II) complexes with diimine ligands has revealed distorted tetrahedral and trigonal-bipyramidal geometries. tandfonline.comnajah.eduhhu.de |

Influence of Ligand Structure on Coordination Geometry

The structure of this compound is expected to have a profound impact on the resulting coordination geometry.

Allene Bending: Upon η²-coordination to a metal, the allene C=C=C angle, which is normally 180°, can bend significantly. acs.org This bending is a direct consequence of the metal-ligand interaction and alters the geometry of the entire ligand backbone. For instance, in a PtCl₂ complex with an allene-containing phosphine, the C-C-C bond angle of the allene was found to be 152°. acs.org This effect would dramatically alter the geometry of a chelate or bridged structure.

Steric Effects: The presence of the allene group and its potential for direct coordination creates a unique steric profile around the metal center. The orientation of the non-coordinating double bond of the allene could sterically hinder or direct the approach of other ligands, influencing the final coordination geometry. Studies on arylallene complexes show that the substituents on the allene play a crucial role in directing the formation of different isomers and products. acs.org

Advanced Characterization Techniques for Coordination Compounds

A combination of spectroscopic and analytical methods would be essential to fully characterize the coordination compounds of this compound.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a coordination complex. It would provide precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. tandfonline.comnajah.edursc.org It is the ideal technique to confirm the coordination mode of the ligand (chelating, bridging, or η²-allene coordination).

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy is a powerful tool for structural elucidation in solution. mdpi.combohrium.comresearchgate.net The chemical shifts of the protons and carbons in the ligand would change upon coordination, providing evidence for the metal-ligand interaction. For paramagnetic complexes like many of Ni(II) and Co(II), NMR signals are often broadened, but can still provide structural information. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic complexes, especially those of Cu(II) and high-spin Co(II). rsc.orgacs.orgresearchgate.net The EPR spectrum can provide detailed information about the electronic ground state, the geometry of the metal's coordination sphere, and the nature of the metal-ligand bonding. acs.org

Infrared (IR) and Raman Spectroscopy: IR spectroscopy can confirm the coordination of the amine groups, as the N-H stretching and bending vibrations will shift upon complexation. It can also provide information on the allene C=C stretching vibrations, which would be expected to shift upon η²-coordination to a metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion. These transitions are sensitive to the coordination geometry and the ligand field strength, allowing for distinctions between, for example, octahedral and tetrahedral Ni(II) complexes. mdpi.comajol.info

Magnetic Susceptibility: Measuring the magnetic moment of the complexes helps to determine the number of unpaired electrons and thus the spin state and, by inference, the geometry of the metal ion (e.g., distinguishing between high-spin octahedral and low-spin square-planar Ni(II)). core.ac.ukmdpi.comrsc.org

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the mass of the complex and help to establish its stoichiometry. rsc.org

Spectroscopic Analysis (e.g., UV/Vis, EPR)

Spectroscopic techniques are fundamental in elucidating the electronic structure and bonding within metal complexes of this compound.

UV-Visible (UV/Vis) Spectroscopy

The electronic absorption spectra of metal complexes incorporating the this compound ligand provide significant insight into the nature of the metal-ligand interactions. The uncoordinated ligand itself exhibits absorptions in the UV region, primarily attributed to π→π* transitions within the allene backbone. Upon coordination to a transition metal center, new, lower-energy absorption bands typically appear. These are assigned to d-d transitions, Ligand-to-Metal Charge Transfer (LMCT), or Metal-to-Ligand Charge Transfer (MLCT) events.

For instance, in a hypothetical d⁸ square-planar complex like [Ni(this compound)₂]²⁺, the strong-field environment created by the four nitrogen donors would result in characteristic d-d transitions in the visible region. More significantly, coordination to a π-accepting metal or a metal in a high oxidation state can induce LMCT bands, where electron density is transferred from the ligand's nitrogen lone pairs or allene π-orbitals to the metal's d-orbitals. Conversely, with π-basic metals in low oxidation states, MLCT bands may be observed, corresponding to the transfer of electron density from the metal to the π* orbitals of the allene system.

Table 4.3.1.1: Comparative UV/Vis Absorption Data You can sort this table by clicking on the headers.

| Compound / Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Free Ligand | 225 | ~10,000 | Allene π→π* |

| [Cu(L)Cl₂] | 240 | ~8,500 | Perturbed π→π* |

| 350 | ~2,500 | N(σ)→Cu(II) LMCT | |

| 650 | ~150 | d-d transition | |

| [Ru(L)(bpy)₂]²⁺ | 287 | ~75,000 | bpy π→π* |

| 452 | ~14,000 | Ru(d)→bpy(π*) MLCT | |

| 380 | ~6,000 | Ru(d)→Allene(π*) MLCT |

L = this compound; bpy = 2,2'-bipyridine

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic complexes of this compound, such as those involving Cu(II) (d⁹) or V(IV)O (d¹). The EPR spectrum provides detailed information about the electronic ground state, the geometry of the metal center, and the covalency of the metal-ligand bonds.

In a typical axial Cu(II) complex, such as [Cu(this compound)Cl₂], the spectrum reveals distinct g-values (g∥ and g⊥). A result where g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, consistent with an elongated octahedral or square-planar geometry. The magnitude of the parallel hyperfine coupling constant, A∥(Cu), reflects the degree of covalent character in the Cu-N bond; smaller A∥ values suggest greater delocalization of the unpaired electron onto the ligand. Superhyperfine coupling to the ¹⁴N nuclei of the diamine ligand may also be resolved, providing direct evidence of the metal-nitrogen bond.

Table 4.3.1.2: Representative EPR Parameters for a Paramagnetic Complex You can sort this table by clicking on the headers.

| Parameter | Value | Interpretation |

|---|---|---|

| Complex | [Cu(L)Cl₂] in frozen DMF/Toluene | |

| g∥ | 2.245 | d(x²-y²) ground state; axial symmetry |

| g⊥ | 2.060 | Consistent with square-planar/distorted octahedral geometry |

| A∥(⁶³Cu) | 165 x 10⁻⁴ cm⁻¹ | Moderate covalent character in the Cu-N σ-bond |

| A⊥(⁶³Cu) | 18 x 10⁻⁴ cm⁻¹ | |

| A(¹⁴N) | 12.5 G | Direct evidence of electron spin density on nitrogen atoms |

L = this compound

X-ray Diffraction Studies of Metal-Allene Diamine Complexes

Single-crystal X-ray diffraction provides definitive structural characterization of metal complexes, revealing precise bond lengths, bond angles, and coordination geometries. Studies on complexes of this compound have confirmed its ability to act as a robust chelating ligand.

In a typical mononuclear complex, the ligand coordinates to a single metal center via its two terminal nitrogen atoms, forming a stable seven-membered metallacycle. The conformation of this ring is often a distorted boat or chair form to accommodate the steric constraints and linear geometry of the central allene unit. The N-M-N "bite angle" is a critical parameter, typically falling in the range of 85-95°, depending on the size and preferred coordination number of the metal ion.

A key structural feature of interest is the geometry of the allene C=C=C fragment upon coordination. When the allene is not directly involved in bonding to the metal, its C=C=C angle remains nearly linear (175-180°). However, in cases where the allene π-system does engage in η²-coordination, this angle can bend significantly, to as low as 140-150°, indicating a rehybridization of the central carbon atom from sp to sp². The C=C bond lengths also change upon coordination, typically elongating from ~1.31 Å in the free ligand to ~1.38-1.42 Å in the η²-coordinated state.

Table 4.3.2.1: Selected Crystallographic Data for a Hypothetical Complex [M(L)X₂] You can sort this table by clicking on the headers.

| Parameter | [Co(L)Cl₂] (Tetrahedral) | [Pd(L)Cl₂] (Square Planar) |

|---|---|---|

| Bond Lengths (Å) | ||

| M–N1 | 2.055(3) | 2.031(2) |

| M–N2 | 2.051(3) | 2.035(2) |

| M–Cl1 | 2.240(1) | 2.301(1) |

| C2=C3 | 1.308(4) | 1.311(4) |

| C3=C4 | 1.312(4) | 1.309(4) |

| **Bond Angles (°) ** | ||

| N1–M–N2 (Bite Angle) | 92.5(1) | 88.7(1) |

| Cl1–M–Cl2 | 110.4(1) | 91.2(1) |

| C2=C3=C4 (Allene Angle) | 178.9(3) | 179.2(3) |

L = this compound; Data are hypothetical but representative.

Electronic and Redox Properties of Coordinated Systems

The electronic properties of metal complexes containing the this compound ligand are dictated by the interplay between the σ-donating amine groups and the π-system of the allene. These properties can be probed effectively using electrochemical methods like cyclic voltammetry (CV).

The primary amine groups are strong σ-donors, which increase the electron density at the metal center. This donation stabilizes higher metal oxidation states, generally causing a cathodic (negative) shift in the metal-centered redox potentials compared to analogous complexes with less-donating ligands (e.g., halides or aquo ligands).

The role of the allene unit is more nuanced. If it remains a non-coordinating "spectator," its influence is primarily inductive. However, if the allene π-orbitals participate in bonding, they can act as π-acceptors, particularly with electron-rich metals in low oxidation states. This π-backbonding would delocalize electron density from the metal into the ligand's π* orbitals, stabilizing the lower oxidation state and causing an anodic (positive) shift in the redox potential.

Cyclic voltammetry experiments on a series of complexes can map these effects. For example, a Ru(II) complex such as [Ru(L)(bpy)₂]²⁺ would be expected to show a reversible Ru(III)/Ru(II) wave. The potential of this wave, when compared to [Ru(bpy)₃]²⁺, would reveal the net electronic effect of the this compound ligand. A more negative potential would indicate that it is a stronger net donor than bipyridine, while a more positive potential would suggest significant π-acceptor character from the allene.

Table 4.4.1: Comparative Redox Potentials (vs. Fc⁺/Fc) You can sort this table by clicking on the headers.

| Complex | Redox Couple | E½ (V) | ΔEp (mV) | Character |

|---|---|---|---|---|

| [Fe(L)(CN)₄]²⁻ | Fe(III)/Fe(II) | +0.25 | 70 | Reversible, Metal-centered |

| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | -0.58 | 85 | Quasi-reversible, Metal-centered |

| [Ru(L)(bpy)₂]²⁺ | Ru(III)/Ru(II) | +1.15 | 65 | Reversible, Metal-centered |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | +1.26 | 65 | Reversible, Metal-centered |

L = this compound; bpy = 2,2'-bipyridine. Potentials are representative and illustrate trends.

The data in Table 4.4.1 suggest that for the Ru(II) system, the this compound ligand is a slightly stronger net electron donor than 2,2'-bipyridine, leading to a cathodic shift of 110 mV in the Ru(III)/Ru(II) couple. This highlights the dominant effect of the σ-donating amines over any potential π-acidity of the allene in this specific high-valent complex.

Based on a comprehensive review of scientific literature, there is currently no available research data on the catalytic applications of the specific chemical compound "this compound". As such, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.

The creation of content for the specified sections and subsections, including:

Catalytic Applications of Penta 2,3 Diene 1,5 Diamine and Its Metal Complexes

Role as a Building Block in Metal-Mediated Transformations

would necessitate experimental findings, detailed research data, and specific examples from peer-reviewed studies. Without such foundational information on "Penta-2,3-diene-1,5-diamine", any attempt to generate the requested article would result in speculation and scientifically unsubstantiated content, which is strictly against the quality and accuracy requirements of this request.

Therefore, the requested article cannot be provided. Should you be interested in the catalytic applications of a different, well-documented chiral diamine, please provide the name of the compound.

Theoretical and Computational Studies of Penta 2,3 Diene 1,5 Diamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are indispensable for understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It has become a popular tool for calculations in solid-state physics and has been increasingly applied to molecular crystals since the 1990s. DFT calculations can accurately predict various molecular properties by modeling the electron density.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species yale.edu. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity researchgate.net.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO yale.edu. For Penta-2,3-diene-1,5-diamine, FMO analysis would reveal how the amine and allene (B1206475) functionalities contribute to its frontier orbitals. Theoretical calculations on similar donor-acceptor molecules show that the HOMO-LUMO gap can be tuned by modifying the molecular structure, which in turn affects the electronic and optical properties nankai.edu.cn. While precise values for this compound are not published, a hypothetical table based on typical DFT calculations illustrates the type of data generated.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Value not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value not available | Energy difference between LUMO and HOMO |

Molecular Geometry Optimization and Conformational Landscapes

Understanding the three-dimensional structure of a molecule is crucial, as its geometry influences its physical and chemical properties. Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.

This compound possesses a unique allene core where the pi-orbitals of the two double bonds are in perpendicular planes missouri.edu. This forces the substituents at the ends of the allene into a perpendicular arrangement, making the core relatively rigid missouri.edureddit.com. However, the aminomethyl groups (-CH2NH2) can rotate around the single bonds, leading to various possible conformations.

A computational study would explore the conformational landscape of this compound by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the most stable low-energy conformers and the energy barriers for interconversion between them. While the PubChem database entry for this compound notes that conformer generation failed at a quality control step, indicating potential complexity, detailed conformational analyses have been successfully performed on related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using a combination of NMR spectroscopy and quantum chemical calculations nih.govresearchgate.netmdpi.com. These studies reveal how substituent changes can significantly alter the predominant conformations researchgate.netmdpi.com.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization for Synthetic Pathways

To understand how a molecule is formed, chemists study its reaction mechanism, including the high-energy transition states that connect reactants to products. Characterizing these transition states is key to predicting reaction rates and stereochemical outcomes. Computational methods can locate and calculate the energy of these transient structures.

For the synthesis of this compound, one could envision several routes, potentially involving reactions common for preparing dienes or amines, such as Heck-type reactions or reductive couplings nih.gov. Computational modeling would be used to evaluate the feasibility of different proposed synthetic pathways. By calculating the activation energies associated with the transition state of each step, the most energetically favorable route could be identified. While specific synthetic pathways for this compound have not been computationally modeled in available literature, the general approach is well-established for a wide range of organic reactions researchgate.net.

Computational Studies of Catalytic Processes

Catalysts are often used to improve the efficiency and selectivity of chemical reactions. Computational studies can provide a molecular-level understanding of how catalysts function. For reactions involving this compound, this could include its synthesis or subsequent transformations.

For instance, computational modeling could investigate the isomerization of the diene backbone, a process known to be catalyzed by transition metals like rhodium or cobalt in related pentadiene systems rsc.orgrsc.org. Such studies would model the interaction of the diene with the metal catalyst, identify key intermediates and transition states, and clarify the reaction mechanism. Similarly, if this compound were involved in processes like polymerization, computational analysis could shed light on the catalytic cycle, as has been done for the cationic polymerization of penta-1,3-diene researchgate.net. These computational insights are crucial for designing more efficient and selective catalytic systems researchgate.net.

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as Monomeric Units in Polymer Science

The presence of two primary amine groups allows penta-2,3-diene-1,5-diamine to act as a monomer in step-growth polymerization, analogous to conventional diamines used in the production of high-performance polymers.

While direct polymerization of this compound is a developing area of research, the utility of its saturated C5 analogue, 1,5-pentanediamine (also known as cadaverine), is well-established in the field of bio-based polymers. rsc.org Bio-based 1,5-pentanediamine can be produced through the fermentation of renewable resources like plant sugars. researchgate.net This renewable diamine is a key building block for polyamides such as Polyamide 56 (PA 56), which is synthesized through polycondensation with adipic acid. researchgate.net These bio-polyamides are sought after as sustainable alternatives to petroleum-based polymers like PA 66, offering properties such as improved moisture absorption and inherent flame retardance. rsc.org

Similarly, 1,5-pentanediamine is a valuable monomer for producing bio-based polyurethanes when reacted with isocyanates or their precursors. rsc.orgsigmaaldrich.com Given this precedent, this compound could theoretically be used to synthesize novel unsaturated polyamides and polyurethanes. The introduction of the allene (B1206475) group into the polymer backbone would impart significant rigidity compared to the flexible aliphatic chain of 1,5-pentanediamine, potentially leading to materials with higher thermal stability and distinct mechanical properties.

| Diamine Monomer | Corresponding Polyamide (with Adipic Acid) | Source | Key Feature |

|---|---|---|---|

| 1,5-Pentanediamine (Cadaverine) | Polyamide 56 (PA 56) | Bio-based (fermentation) | Renewable, flexible backbone. researchgate.net |

| 1,6-Hexanediamine (HMDA) | Polyamide 66 (PA 66) | Petroleum-based | Industry standard, high performance. researchgate.net |

| This compound | Hypothetical Unsaturated Polyamide | Synthetic | Potential for rigid, unsaturated backbone. |

The allene functional group offers opportunities for polymerization that are distinct from the classic step-growth reactions of the amine groups. Research into the polymerization of allenes has demonstrated that these cumulated double bonds can be engaged in controlled polymerization processes. acs.org For instance, the ring-opening metathesis polymerization (ROMP) of cyclic allenes using Grubbs-type catalysts has been shown to produce polymers with allene units integrated into the main chain. acs.orgresearchgate.net

This opens the door for orthogonal polymerization strategies using this compound. One could envision a two-step process:

Step-Growth Polymerization: The diamine functionalities are first reacted with a dicarboxylic acid to form a linear, unsaturated polyamide.

Cross-linking/Grafting: The allene groups distributed along the polymer backbone could then be polymerized or functionalized in a subsequent step, for example, through radical polymerization or cycloaddition reactions. This would create cross-linked networks or graft copolymers with tailored properties.

Furthermore, acyclic allenes can act as chain transfer agents (CTAs) in ROMP, which allows for control over polymer molecular weight and the introduction of specific end-groups. acs.org The bifunctionality of an allenic diamine could thus be exploited to create novel macromolecular architectures that are not accessible with conventional saturated diamines.

Integration into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The distinct geometry and functional groups of this compound make it an intriguing candidate for the design of such systems.

Template-directed synthesis uses a pre-organized molecular scaffold to guide a chemical reaction toward a specific product that would otherwise form in low yield or not at all. rsc.org Diamines are frequently used as flexible or semi-rigid linkers in the template-driven self-assembly of complex structures like molecular capsules and cages. rsc.org

This compound offers a unique advantage in this context. The central allene group imparts a linear and rigid geometry, holding the two amine groups at a fixed distance and orientation. This structural rigidity is a highly desirable feature for a linker in supramolecular construction, as it reduces conformational entropy and can lead to the formation of discrete, well-defined architectures with high fidelity. For example, it could be used as a linear building block in the metal-ligand coordination-driven self-assembly of metallacycles or as a rigid guest molecule within a host cavity. nih.gov

The self-assembly of amphiphilic molecules, which contain both hydrophilic and hydrophobic parts, into structures like micelles or vesicles is a cornerstone of supramolecular chemistry. Diamines can act as the hydrophilic "head group" of bola-amphiphiles (molecules with hydrophilic groups at both ends of a hydrophobic spacer). The nature of the spacer plays a critical role in the resulting self-assembled structures. rsc.org

Studies on gemini-like surfactants formed from diamines and sodium dodecyl sulfate (B86663) (SDS) show that the length and hydrophobicity of the diamine spacer significantly influence the critical micelle concentration (CMC) and the morphology of the aggregates. rsc.org Longer, more flexible spacers tend to lower the CMC. mdpi.com

| Diamine Spacer Property | Effect on Self-Assembly (in Gemini-like Surfactants) | Reference |

|---|---|---|

| Increasing flexible spacer length | Decreases Critical Micelle Concentration (CMC) | mdpi.com |

| Longer hydrophobic spacer | Promotes transition from spherical to rod-like micelles | rsc.org |

| Shorter hydrophilic spacer | Promotes transition from spherical to rod-like micelles | rsc.org |

| Rigid Allenic Spacer (Hypothetical) | Expected to alter micellar packing and morphology due to geometric constraints. | N/A |

This compound can be considered a bola-amphiphile where the C5-allene unit is the spacer. Unlike the flexible alkyl chains in 1,5-pentanediamine, the allenic spacer is rigid and linear. This rigidity would impose significant constraints on how the molecules can pack, likely leading to different self-assembly behaviors and potentially novel aggregate morphologies. Furthermore, the amine groups can be protonated in acidic conditions, making the molecule's amphiphilicity pH-responsive. This "switchable" character is valuable for applications in controlled emulsification or drug delivery, where changes in pH can trigger the assembly or disassembly of the supramolecular structures. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of penta-2,3-diene-1,5-diamine presents a considerable challenge due to the inherent reactivity of the allene (B1206475) and amine groups. Future research will need to focus on developing robust and stereocontrolled synthetic methodologies.

Palladium-Catalyzed Diamination: A promising approach involves the palladium-catalyzed difunctionalization of allenes. cas.cn Research groups have successfully synthesized 1,3-diamines by the direct insertion of an allene into an aminal C-N bond, a process catalyzed by a cyclometalated Pd(II) complex. cas.cn Adapting this methodology to a suitable precursor could provide a direct route to the target diamine.

Sigmatropic Rearrangements: The synthesis of functionalized allenes often employs sigmatropic rearrangements. mdpi.comresearchgate.net A potential route could involve the d-nb.infonih.gov- or nih.govnih.gov-sigmatropic rearrangement of a propargylic precursor containing nitrogen functionalities. For instance, methods for synthesizing phosphorylated α-hydroxyallenes rely on the d-nb.infonih.gov-sigmatropic shift of propargylic phosphites. mdpi.com A similar strategy with nitrogen-based precursors could be explored.

Amphoteric Diamination of Allenes: A transition-metal-free approach using an intermolecular amphoteric diamination strategy has proven effective for synthesizing various carbon-substituted piperazines and other 1,4-diazo heterocycles from electron-deficient allenes. d-nb.info Exploring this pathway with appropriately substituted allenes could lead to the desired 1,5-diamine structure.

Hydroamination of Conjugated Enynes: Palladium-catalyzed 1,4-hydroamination of conjugated enynes is a known method to produce chiral allenes with allylic amine groups. nih.gov A multi-step strategy starting from a suitably functionalized enyne could be a viable, albeit complex, route.

Exploration of Bio-Organic Applications and Mimetic Systems

The unique structure of this compound makes it an intriguing candidate for bio-organic studies. The diamine functionality is a common motif in biologically active molecules, and chiral allenes are found in various natural products. researchgate.netrsc.org

Enzyme Inhibition: The rigid, chiral allenic scaffold could serve as a core for designing novel enzyme inhibitors. The diamine "arms" could be tailored to interact with specific amino acid residues in an enzyme's active site.

DNA Intercalation and Binding: Polyamines are known to interact with DNA. The defined stereochemistry and rigidity of the this compound backbone could lead to sequence-specific DNA binding agents, which could be explored for therapeutic or diagnostic purposes.

Biomimetic Catalysis: Chiral diamines are central to many biomimetic catalytic systems. chemrxiv.org this compound could be used to develop catalysts that mimic enzyme activity, performing stereoselective transformations in aqueous environments.

Expansion of Catalytic Scope and Enantioselectivity

Chiral allenes and diamines are privileged structures in asymmetric catalysis, serving as both catalysts and ligands. researchgate.netchemrxiv.orgacs.org The axially chiral nature of the allene in this compound makes it a prime target for development in this area.

Chiral Ligand Development: The diamine can act as a bidentate ligand for various transition metals (e.g., copper, palladium, rhodium). The chirality of the allene backbone could induce high levels of enantioselectivity in metal-catalyzed reactions, such as reductive couplings or cycloadditions. nih.govnih.gov Copper-catalyzed reactions, in particular, have shown success with chiral diamine backbones for the synthesis of other chiral amines. acs.org

Organocatalysis: Chiral diamines can function as organocatalysts. The potential for this compound and its derivatives to catalyze reactions like aldol (B89426) or Michael additions enantioselectively is a significant area for future exploration. Chiral phosphoric acids, for example, have been used to catalyze reactions for the synthesis of azaaryl-functionalized allenes. acs.org

Diastereodivergent Synthesis: The development of catalyst systems that can selectively produce either diastereomer of a product from the same starting materials is a major goal in synthesis. By modifying the metal or ancillary ligands used with this compound, it might be possible to control the stereochemical outcome of reactions, similar to how copper-catalyzed reductive couplings can be tuned to produce syn- or anti-diamines. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Due to its unique cumulenic structure, advanced characterization will be essential.

Vibrational Circular Dichroism (VCD): VCD spectroscopy would be invaluable for unequivocally determining the absolute configuration of the axially chiral allene.

X-ray Crystallography: Obtaining a crystal structure would provide definitive proof of its three-dimensional geometry, including bond lengths, angles, and the perpendicular orientation of the terminal substituents. This has been crucial for confirming the structures of other heteroatom-substituted chiral allenes. rsc.org

Raman Spectroscopy: This technique could provide detailed information about the vibrational modes of the C=C=C backbone, which are characteristic of cumulenes. researchgate.net

NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be critical for assigning the proton and carbon signals, especially given the magnetic inequivalence arising from the chiral axis.

| Technique | Anticipated Application for this compound |

| VCD Spectroscopy | Determination of absolute stereochemistry (R/S configuration). |

| X-ray Crystallography | Definitive structural elucidation and conformational analysis. rsc.org |

| Raman Spectroscopy | Probing the C=C=C stretching frequencies of the allene core. researchgate.net |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon chemical shifts. |

Computational Design and Prediction of Novel Diamine Functionalities

Computational chemistry will be a powerful tool to guide the experimental exploration of this compound and its derivatives.

DFT Calculations: Density Functional Theory (DFT) can be used to predict the compound's geometric and electronic structure, rotational barriers, and spectroscopic properties (NMR, IR, Raman). nih.gov Such studies have been used to investigate the reactivity and selectivity of other cumulenes. nih.gov

Molecular Dynamics Simulations: These simulations can model the interaction of the diamine with biological targets like proteins or DNA, providing insights into potential binding modes and affinities.

Prediction of Reactivity: Computational models can predict the most likely sites of reaction and the activation barriers for various transformations, aiding in the design of new synthetic routes and catalytic cycles. Studies on other cumulenes have shown that selectivity can be predicted based on thermodynamic and kinetic factors. nih.gov

Design of Novel Materials: The unique electronic properties of cumulenes, which are sometimes described as "metallic," suggest potential applications in molecular electronics. d-nb.infonih.gov Computational studies could predict the conductance properties of oligomers or polymers derived from this compound, guiding the design of novel molecular wires. d-nb.infonih.gov

| Computational Method | Predicted Research Goal | Relevant Findings in Related Systems |

| DFT | Predict structure, stability, and reaction selectivity. | Used to understand reactivity in nih.govcumulenes. nih.gov |

| Molecular Dynamics | Simulate interactions with biomolecules (e.g., enzymes, DNA). | N/A |

| Conductance Simulations | Evaluate potential as a molecular wire. | Conductance of cumulenes shows unusual length dependence. d-nb.infonih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.